N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science. The structure of this compound features a bipyridine moiety linked to an ethoxybenzamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide typically involves the coupling of a bipyridine derivative with an ethoxybenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of bipyridine with a halogenated ethoxybenzamide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Amine derivatives of the ethoxybenzamide group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
2,2’-Bipyrimidine: A bipyridine analog with similar coordination properties but different electronic characteristics.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is unique due to the presence of the ethoxybenzamide group, which imparts additional functional properties, such as enhanced solubility and specific interactions with biological targets
Properties
IUPAC Name |
2-ethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-18(19)20(24)23-12-15-10-17(14-22-11-15)16-6-5-9-21-13-16/h3-11,13-14H,2,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWORLAVLARRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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